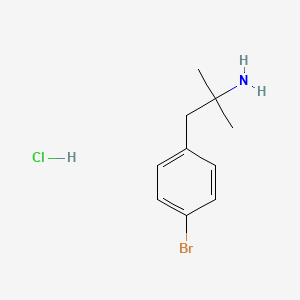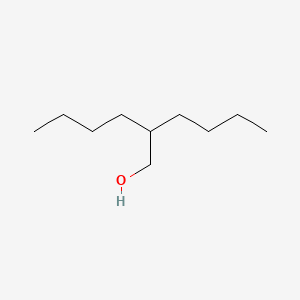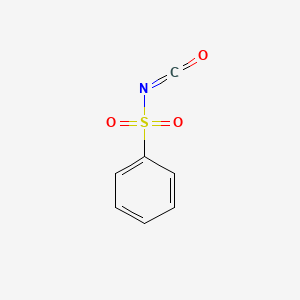
3,5-二丁基吡啶
描述
Synthesis Analysis
The synthesis of compounds related to 3,5-dibutylpyridine involves several chemical strategies, including condensation reactions, decarboxylation methods, and the use of specific catalysts or reagents. For instance, the synthesis of diorganotin(IV) oxides and pyridine derivatives showcases the complexity and diversity of methods available for creating pyridine-based structures, emphasizing the influence of substituents and solvent on the supramolecular structure (García-Zarracino & Höpfl, 2005). Similarly, the synthesis of 2,3-disubstituted pyrrolidines and piperidines via oxidative decarboxylation highlights the innovative approaches to introducing functional groups onto the pyridine ring (Boto, Hernández, de Leon, & Suárez, 2001).
Molecular Structure Analysis
The molecular structure of pyridine derivatives, including 3,5-dibutylpyridine, is crucial for understanding their chemical reactivity and properties. X-ray diffraction studies offer insights into the arrangement of atoms within the molecule, revealing how substituents influence the overall structure and stability. For example, research on related pyridine compounds has shown how molecular aggregation and hydrogen bonding interactions play a significant role in the solid-state structure, affecting the compound's physical and chemical behaviors (Fenton, Moody, Casellato, Vigato, & Graziani, 1985).
Chemical Reactions and Properties
3,5-Dibutylpyridine participates in various chemical reactions, reflecting its versatile chemical properties. It can undergo electrophilic and nucleophilic substitutions, highlighting its reactivity towards different chemical agents. The compound's behavior in reactions such as the novel dealkylation process, which affords access to new substitution patterns, underscores the potential for structural modification and functionalization of pyridine rings (Blackburn & Guan, 2000).
科学研究应用
1. 合成超支化聚电解质
从3,5-吡啶得到的3,5-双(溴甲基)吡啶盐酸盐和3,5-双(溴丁基)吡啶盐酸盐已被用于合成新的超支化聚电解质。通过1H核磁共振监测的这一过程揭示了关于反应动力学和这些超支化聚[3,5-双(烷基)吡啶]s (Monmoton et al., 2008) 的结构研究的见解。
2. 多药耐药逆转剂
研究探索了3,5-二苯甲酰-1,4-二氢吡啶,包括3,5-二丁基吡啶类似物,用于逆转癌症治疗中的多药耐药(MDR)的潜力。这些化合物显示出在不影响血管平滑肌收缩性方面的潜力 (Saponara et al., 2004)。
3. 分支寡吡啶的合成
3,5-二丁基吡啶衍生物已被用于合成分支寡吡啶。这种应用涉及[4+2]环加成和交叉偶联反应,展示了这些化合物的化学多样性 (Pabst & Sauer, 1999)。
4. 铁(II)络合物形成
与3,5-二丁基吡啶相关的2,6-二(1H-吡唑-3-基)-吡啶衍生物已被合成用于形成铁(II)络合物盐。这些结构展示了独特的氢键作用,并在材料科学中具有潜在的影响 (Roberts et al., 2014)。
5. 二脱氧核苷酸的持续释放
3,5-二丁基吡啶衍生物已被用于开发载体系统,用于将二脱氧核苷酸持续释放到大脑,这是治疗艾滋病相关神经疾病的创新方法 (Palomino et al., 1989)。
6. 抗氧化剂和螯合剂
合成的3,5-二丁基吡啶衍生物展示了显著的抗氧化和金属螯合活性,表明它们在治疗与氧化应激相关的疾病中的潜在用途 (Sudhana & Adi, 2019)。
7. 代谢效应研究
与3,5-二丁基吡啶相关的化合物3,5-二碘甲腺原酸已显示出显著的代谢效应,表明在内分泌学和代谢研究中的潜在应用 (Cimmino et al., 1996)。
8. 抗菌评价
与3,5-二丁基吡啶相关的新型5-苯甲酰-N-取代氨基和5-苯甲酰-N-磺酰氨基-4-烷基硫基-2-吡啉酮已显示出在抗菌应用中的潜力,展示了吡啶衍生物在医学研究中的广泛范围 (Elgemeie et al., 2017)。
9. 光化学研究
3,5-二丁基吡啶衍生物已被用于光化学反应的研究,提供了关于这些化合物在不同大气条件下行为的见解 (Memarian et al., 2002)。
10. 荧光探针的合成
与3,5-二丁基吡啶衍生物一起合成的环金属化的铱(III)络合物已用于作为荧光探针在细胞成像中使用,突显了它们在生物化学和医学诊断中的应用 (Moromizato et al., 2012)。
安全和危害
The specific safety and hazards information for 3,5-Dibutylpyridine is not available in the retrieved sources.
未来方向
The future directions or applications of 3,5-Dibutylpyridine are not explicitly mentioned in the retrieved sources.
Please note that this information is based on the available sources and there might be more recent studies or data related to 3,5-Dibutylpyridine.
属性
IUPAC Name |
3,5-dibutylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-3-5-7-12-9-13(8-6-4-2)11-14-10-12/h9-11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOMZRGTNZQMMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=CN=C1)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40160859 | |
| Record name | 3,5-Dibutylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibutylpyridine | |
CAS RN |
139-83-3 | |
| Record name | 3,5-Dibutylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibutylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dibutylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dibutylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40160859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dibutylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-Dibutylpyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FBA3WFB83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



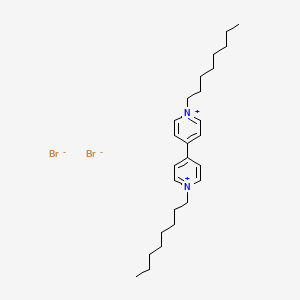
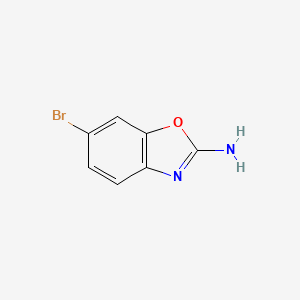
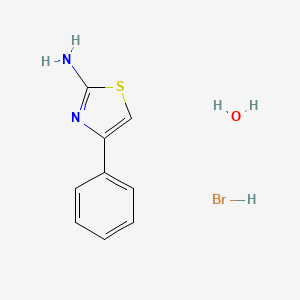

![5-Methoxybenzo[d]thiazol-2-amine](/img/structure/B1265578.png)

